molecular formula C8H13ClN6S B14630665 N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea CAS No. 56922-06-6

N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea

Cat. No.: B14630665
CAS No.: 56922-06-6
M. Wt: 260.75 g/mol
InChI Key: BDBWKEYOWDEJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a chemical compound belonging to the triazine class. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is structurally characterized by the presence of a triazine ring substituted with chloro, ethylamino, and ethylthiourea groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the sequential substitution of the chlorides on cyanuric chloride with ethylamine and ethylthiourea. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted triazines, amines, and thiourea derivatives .

Scientific Research Applications

N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other triazine derivatives.

    Biology: The compound is studied for its potential herbicidal properties and its effects on plant physiology.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the formulation of herbicides and pesticides

Mechanism of Action

The mechanism of action of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves the inhibition of photosynthetic electron transport in plants. This is achieved by binding to the D1 protein in the photosystem II complex, thereby blocking the transfer of electrons and ultimately leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthiourea group, in particular, contributes to its herbicidal activity and potential medicinal applications.

Properties

CAS No.

56922-06-6

Molecular Formula

C8H13ClN6S

Molecular Weight

260.75 g/mol

IUPAC Name

1-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-3-ethylthiourea

InChI

InChI=1S/C8H13ClN6S/c1-3-10-6-12-5(9)13-7(14-6)15-8(16)11-4-2/h3-4H2,1-2H3,(H3,10,11,12,13,14,15,16)

InChI Key

BDBWKEYOWDEJDU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(=S)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.